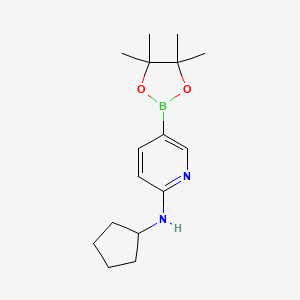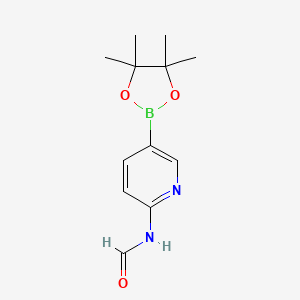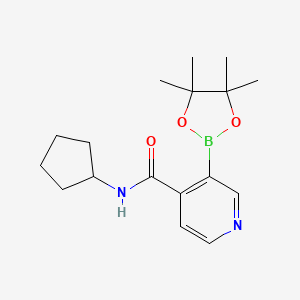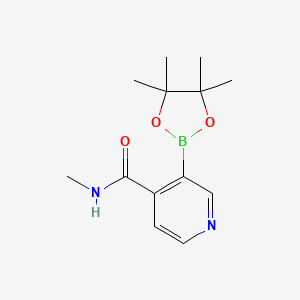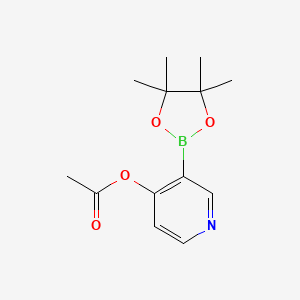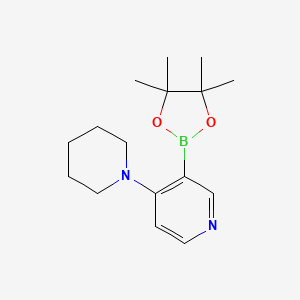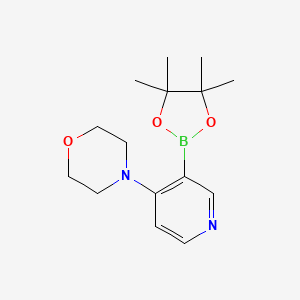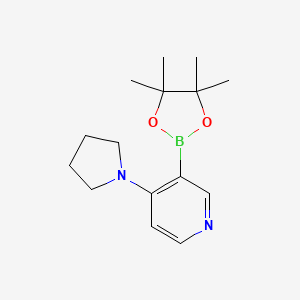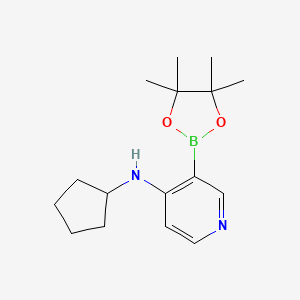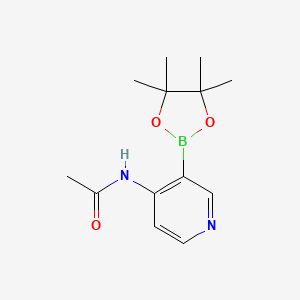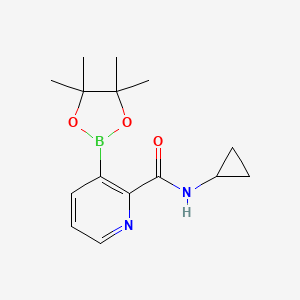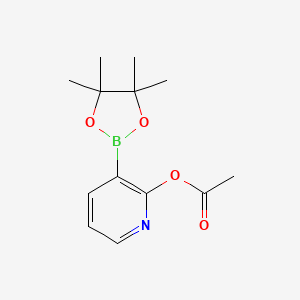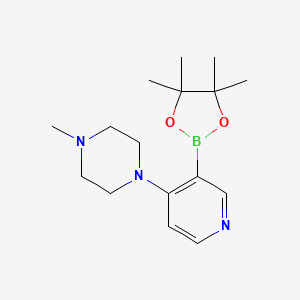
4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester, or 4-MPPBP, is a boronic acid pinacol ester that has been used in various types of scientific research. It is a versatile compound that can be used in a wide array of applications, from organic synthesis to biochemical and physiological research.
Scientific Research Applications
4-MPPBP has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. It has been used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleotides. In addition, 4-MPPBP has been used in the synthesis of a variety of biologically active molecules, such as cytokines, hormones, and enzymes. Finally, 4-MPPBP has been used in the study of biochemical and physiological processes, such as signal transduction, gene regulation, and metabolism.
Mechanism of Action
The mechanism of action of 4-MPPBP is not fully understood. However, it is believed to act as a catalyst in the synthesis of organic compounds, as well as in the study of biochemical and physiological processes. It is thought to interact with the substrates and catalyze the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MPPBP are not fully understood. However, it is believed to have a variety of effects, including the modulation of gene expression, signal transduction, and metabolism. In addition, it is thought to have a role in the regulation of cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
4-MPPBP has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of applications. In addition, it is relatively easy to synthesize and has a low toxicity profile. However, it does have some limitations, such as its low solubility in aqueous solutions and its relatively low stability in the presence of light and heat.
Future Directions
There are a variety of potential future directions for 4-MPPBP. It could be used in the synthesis of more complex organic compounds and biologically active molecules. In addition, its role in biochemical and physiological processes could be further explored. Finally, its use in drug discovery and development could be investigated.
Synthesis Methods
4-MPPBP can be synthesized using a variety of methods. The most common method is to react 4-methylpiperazine with 3-boronic acid pinacol ester in the presence of a base. This reaction yields 4-MPPBP as the final product. Other methods, such as direct boronation of 4-methylpiperazine, can also be used to synthesize 4-MPPBP.
properties
IUPAC Name |
1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-12-18-7-6-14(13)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPOKEGXQWFKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-YL)pyridine-3-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


